molecular formula C11H13BrFN B1399599 N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine CAS No. 1247404-25-6

N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine

Cat. No.: B1399599
CAS No.: 1247404-25-6
M. Wt: 258.13 g/mol
InChI Key: GOGSSXDBFZSDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 4-bromo-2-fluorophenylmethyl substituent. The bromo and fluoro substituents on the phenyl ring likely influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGSSXDBFZSDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

. Researchers explore its role in:

    Drug Development: The compound is studied for its potential as a therapeutic agent in treating various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its interactions with biological targets, which could lead to the development of new medications.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound : The 4-bromo-2-fluorophenyl group provides distinct electronic and steric properties. Bromine acts as an electron-withdrawing group, while fluorine’s inductive effects can modulate aromatic ring reactivity.
  • N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5): The fluorine is at the 3-position instead of 2, and the nitrogen is methylated. This methylation increases lipophilicity (logP) and may alter metabolic stability compared to the non-methylated target compound .

Cyclobutanamine Derivatives with Varied Aromatic Systems

Compounds from and share the cyclobutanamine core but differ in aromatic substituents:

  • N-(4-Morpholinobenzyl)cyclobutanamine (10d): Incorporates a morpholine ring, enhancing solubility via hydrogen bonding but increasing molecular weight (MW = 247.18 g/mol) compared to the target compound’s halogenated system .

Halogenated Analogs in Therapeutic Agents

  • Vandetanib (): Contains a 4-bromo-2-fluorophenyl group attached to a quinazoline scaffold.

NMR and HRMS Data

  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 7.2–7.6 ppm), cyclobutanamine protons (δ 1.5–2.5 ppm), and a benzylic CH₂ group (δ 3.5–4.0 ppm). HRMS would confirm the molecular formula C₁₁H₁₄BrFN (MW = 258.15 g/mol).
  • Compound 9q () : Displays morpholine-related protons (δ 3.6–4.0 ppm) and a molecular weight of 261.20 g/mol, contrasting with the target compound’s simpler substituents .

Table of Key Comparative Data

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine C₁₁H₁₄BrFN 4-Bromo-2-fluorophenyl, cyclobutanamine 258.15 Halogenated aromatic, no N-methylation
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 4-Bromo-3-fluorophenyl, N-methyl 272.16 Increased lipophilicity
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ Morpholine, benzyl 247.18 Enhanced solubility
Vandetanib C₂₂H₂₄BrFN₄O₂ Quinazoline, 4-bromo-2-fluorophenyl 475.36 FDA-approved kinase inhibitor

Biological Activity

N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1247404-25-6

The compound features a cyclobutanamine core linked to a phenyl group substituted with bromine and fluorine atoms. These halogen substituents are significant as they can influence the compound's reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific receptors or enzymes. The presence of halogens may enhance binding affinity, leading to modulation of various biochemical pathways. While detailed studies on its precise mechanism are still ongoing, preliminary findings suggest potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.

Pharmacological Effects

Research indicates that compounds with similar structural motifs may exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Antitumor : Preliminary studies suggest possible cytotoxic effects against cancer cell lines.

These activities are hypothesized based on structural similarities to other known bioactive compounds.

In Vitro Studies

In vitro studies have been conducted to assess the metabolic stability and clearance of this compound. For instance, the compound's interaction with liver enzymes has been evaluated, revealing insights into its metabolism and potential toxicity profiles.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamineSimilar cyclobutanamine coreDifferent halogen positioning
4-bromo-2-fluoro-N-methylbenzamideSubstituted benzamideVariation in functional groups
1-(3-Bromo-4-fluorophenyl)cyclobutanamineCyclobutane ring with bromine and fluorineDistinct halogen arrangement

This table highlights how variations in halogen positioning can affect biological activity and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.